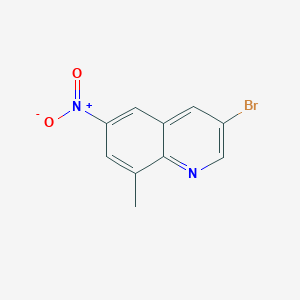

3-Bromo-8-methyl-6-nitroquinoline

CAS No.: 210708-22-8

Cat. No.: VC2361787

Molecular Formula: C10H7BrN2O2

Molecular Weight: 267.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 210708-22-8 |

|---|---|

| Molecular Formula | C10H7BrN2O2 |

| Molecular Weight | 267.08 g/mol |

| IUPAC Name | 3-bromo-8-methyl-6-nitroquinoline |

| Standard InChI | InChI=1S/C10H7BrN2O2/c1-6-2-9(13(14)15)4-7-3-8(11)5-12-10(6)7/h2-5H,1H3 |

| Standard InChI Key | SIHOVNCABQDJFT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC2=CC(=CN=C12)Br)[N+](=O)[O-] |

| Canonical SMILES | CC1=CC(=CC2=CC(=CN=C12)Br)[N+](=O)[O-] |

Introduction

Chemical Structure and Identification

3-Bromo-8-methyl-6-nitroquinoline is a substituted quinoline featuring three key functional groups: a bromine atom at position 3, a methyl group at position 8, and a nitro group at position 6. The compound is characterized by a bicyclic structure consisting of a benzene ring fused with a pyridine ring (quinoline core), modified with these specific substituents.

Basic Identification Parameters

The compound is identified by the following parameters:

It should be noted that there is a closely related isomer, 3-Bromo-6-methyl-8-nitroquinoline (CAS 210708-23-9), which differs in the positions of the methyl and nitro groups . This structural similarity has occasionally led to confusion in chemical databases and research literature.

Physical and Chemical Properties

Physicochemical Properties

3-Bromo-8-methyl-6-nitroquinoline exhibits specific physicochemical properties that influence its behavior in various chemical and biological systems:

| Property | Value | Reference |

|---|---|---|

| Physical Appearance | Solid | |

| Purity (Commercial) | ≥96% | |

| LogP | Approximately 3.1-3.7 | |

| PSA | Approximately 58.71 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 0 |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structural characteristics of 3-Bromo-8-methyl-6-nitroquinoline. Based on research by Silver (2020), similar brominated quinolines show characteristic shifts in ¹H and ¹³C NMR spectra .

For related 3-bromo-8-substituted quinolines, typical ¹H NMR signals include:

| Proton Position | Chemical Shift (ppm) | Coupling Pattern |

|---|---|---|

| H-2 | 8.79 | doublet |

| H-4 | 8.23-8.33 | singlet |

| H-5 | 7.48-7.70 | doublet |

| H-7 | 6.91-7.85 | doublet |

| CH₃ (8-methyl) | 2.64-2.86 | singlet |

¹³C NMR spectroscopic data for analogous compounds reveals characteristic carbon shifts:

| Carbon Position | Chemical Shift Range (ppm) |

|---|---|

| C-2 | 149-154 |

| C-3 (with Br) | 118-120 |

| C-4 | 135-138 |

| C-5 | 121-134 |

| C-6 (with NO₂) | 118-126 |

| C-8 (with CH₃) | 144-145 |

| CH₃ carbon | 15-25 |

Synthesis Methods

Skraup-Type Synthesis

A primary method for synthesizing 3-Bromo-8-methyl-6-nitroquinoline involves a modified Skraup reaction using 2,2,3-tribromopropanal as a key reagent. Based on research by Thieme Connect (2014), this approach has been effectively utilized for creating various substituted 3-bromoquinolines .

The synthesis typically proceeds as follows:

-

Starting Material Preparation: 2-amino-5-nitrotoluene is used as the precursor

-

Cyclization Reaction: 2,2,3-Tribromopropanal is added to a suspension of the starting material in glacial acetic acid

-

Ring Formation: The mixture is heated to approximately 110°C for 1 hour

-

Isolation and Purification: After cooling and filtration, the crude product is purified by chromatography

The reported yield for this method is approximately 77% .

Alternative Synthetic Approaches

Another approach documented in the research literature involves:

-

Starting with 8-nitroquinoline

-

Performing selective bromination at the 3-position

-

Further modification to introduce the methyl group at position 8

Silver's 2020 research indicates: "By using 8-nitroquinoline as the starting material, one can prepare a mixture of 3-bromo- and 3,6-dibromo-derivatives" . This method provides flexibility in creating various brominated quinoline derivatives with different substitution patterns.

Research Applications and Biological Activity

Medicinal Chemistry Applications

3-Bromo-8-methyl-6-nitroquinoline has emerged as a significant compound in medicinal chemistry research, particularly as:

-

Building Block for Drug Development: Its use as a precursor in synthesizing more complex bioactive molecules

-

Protein Degrader Development: Commercial sources classify it within "Protein Degrader Building Blocks"

-

Potential BCL6 Inhibitor Precursor: Similar quinoline scaffolds have shown promising results as BCL6 inhibitors, with potential applications in treating B-cell lymphomas

Structure-Activity Relationships

The electronic properties of 3-Bromo-8-methyl-6-nitroquinoline confer specific biological activity potential:

"The study indicated that the antiviral activity linearly increases with increasing lipophilicity and is positively influenced by increasing the electron-withdrawing properties of substituents" .

This relationship between electronic properties and biological activity suggests that:

-

The bromine at position 3 contributes to increased lipophilicity

-

The nitro group at position 6 provides strong electron-withdrawing effects

-

The methyl group at position 8 offers fine-tuning of electronic distribution

Research indicates that "bromination at the 3- and 6-positions is of particular interest... because these positions have minimal resonance effects at the 1-/8-positions of the quinoline ring system, which are critical for chelating properties" . This property makes 3-Bromo-8-methyl-6-nitroquinoline potentially valuable in developing compounds that can interact with biological targets through metal coordination.

Chemical Reactivity and Derivatization

Functional Group Transformation

The presence of three different functional groups in 3-Bromo-8-methyl-6-nitroquinoline enables diverse chemical transformations:

-

Bromine Substitution: The bromine at position 3 provides a synthetic handle for cross-coupling reactions, such as Suzuki-Miyaura coupling

-

Nitro Group Reduction: The nitro group at position 6 can be reduced to an amino group, as demonstrated in similar compounds: "Reduced Fe powder (15 g, 0.27 mol) was added in portions to a suspension of 3-bromo-8-methyl-6-nitroquinoline"

-

Methyl Group Functionalization: Though less reactive, the methyl group at position 8 could potentially undergo oxidation or radical halogenation under appropriate conditions

Synthetic Utility

The compound serves as an intermediate in creating more complex structures with potential biological activities. In particular, the 3-position bromination facilitates:

-

Introduction of various aryl and heteroaryl groups via cross-coupling

-

Creation of extended π-systems for modulating electronic properties

-

Development of target-specific inhibitors through structure-based design approaches

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume